molecular formula C13H15FO2 B3022673 Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate CAS No. 943118-95-4

Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate

Cat. No.: B3022673
CAS No.: 943118-95-4
M. Wt: 222.25 g/mol
InChI Key: OWZHLLOIYGLVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate (CAS 943118-95-4) is a high-purity chemical compound supplied as a key building block for scientific research and development. It features a cyclopentane ring substituted with both a 4-fluorophenyl group and a methyl ester functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry . With a molecular formula of C13H15FO2 and a molecular weight of 222.26 g/mol, this compound is characterized by its high purity grade . To ensure the stability and longevity of the product, it is recommended to store it sealed in a dry environment at low temperatures, with long-term storage advised at -20°C . This product is intended for research applications as a chemical synthesis intermediate and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use . Researchers are advised to consult the safety data sheet (SDS) and handle the material using appropriate personal protective equipment (PPE) to ensure safe laboratory practices .

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-16-12(15)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZHLLOIYGLVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate typically involves the esterification of 1-(4-fluorophenyl)cyclopentanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

The following analysis compares Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate with structurally related cyclopentane/cyclohexane carboxylates, focusing on substituent effects, functional groups, and applications.

Substituent Halogen Variations
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Fluorophenyl C₁₃H₁₃FO₂ 220.24 Fluorine enhances electron-withdrawing effects; likely improves metabolic stability.
Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate 4-Chlorophenyl C₁₃H₁₅ClO₂ 238.71 Chlorine’s larger atomic size increases steric hindrance; may alter binding affinity .
Methyl 1-(4-bromophenyl)cyclohexane-carboxylate 4-Bromophenyl (cyclohexane) C₁₄H₁₇BrO₂ 297.19 Bromine’s polarizability may enhance halogen bonding; cyclohexane increases lipophilicity .

Key Insights :

  • Fluorine vs. Chlorine/Bromine : Fluorine’s smaller size and electronegativity reduce steric hindrance and improve metabolic stability compared to bulkier halogens like chlorine or bromine. This makes the fluoro derivative preferable in drug design for enhanced pharmacokinetics.
Functional Group Modifications
Compound Name Functional Group Key Applications/Reactivity
This compound Ester (-COOCH₃) Intermediate for hydrolysis to carboxylic acids or amides.
[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate Ester + benzoxazinone Enhanced bioactivity; likely used in antifungal or herbicidal agents .
Methyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate Ketone + ester Reactive toward nucleophiles (e.g., Grignard reagents); agrochemical intermediate (e.g., metconazole synthesis) .
Methyl 1-(methylamino)cyclopentanecarboxylate Amino (-NHCH₃) Basic nitrogen enables salt formation (e.g., 4-toluenesulfonate in Reference Example 113) for improved solubility .

Key Insights :

  • Amino vs. Ester/Ketone: Amino derivatives (e.g., methylamino analogs) are pivotal in forming hydrochloride or sulfonate salts, enhancing solubility for formulation .
  • Benzoxazinone Hybrids: The addition of a benzoxazinone moiety (CAS 453514-27-7) introduces heterocyclic complexity, likely expanding biological activity in antimicrobial or pesticidal contexts .

Key Insights :

Biological Activity

Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, targets, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclopentanecarboxylate moiety with a fluorophenyl substituent, which influences its biological properties. The structural characteristics contribute to its interactions with various biological targets, primarily enzymes and receptors.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing neurotransmission in cholinergic systems.
  • Receptor Interaction : It interacts with neurotensin receptors (NTS1 and NTS2), which are involved in pain modulation and other physiological processes. The binding affinity and functional activity at these receptors suggest potential analgesic effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Effect Reference
AChE InhibitionAcetylcholinesteraseIncreased acetylcholine levels
BuChE InhibitionButyrylcholinesteraseEnhanced neurotransmission
NTS1/NTS2 InteractionNeurotensin receptorsAnalgesic effects

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Analgesic Efficacy Study : A study evaluated the compound's effect on nociceptive pain models. It demonstrated significant analgesic properties through its action on neurotensin receptors, indicating its potential use in pain management therapies .
  • Neurotransmission Enhancement : Research focused on the cholinergic system revealed that the compound effectively inhibits AChE and BuChE, leading to improved cognitive functions in animal models. This suggests therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the fluorophenyl group can significantly affect the compound's binding affinity and biological activity. For instance, substituting different halogens or functional groups on the phenyl ring alters the inhibitory potency against AChE and BuChE, as well as the interaction profile with neurotensin receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate
Reactant of Route 2
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Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate

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